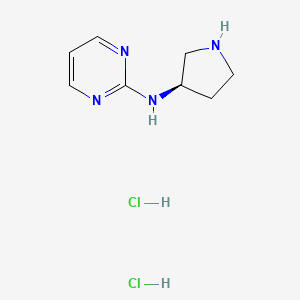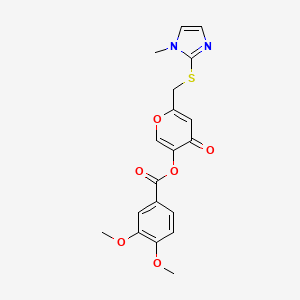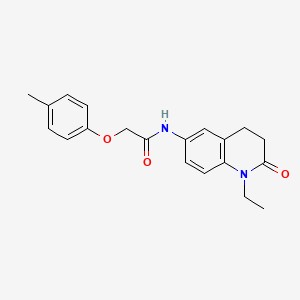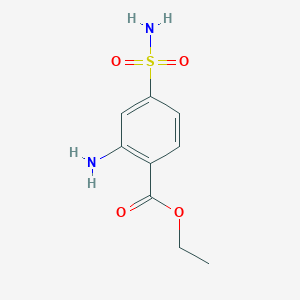![molecular formula C19H16N2O3S3 B2823419 3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide CAS No. 868676-60-2](/img/structure/B2823419.png)
3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide” is a complex organic molecule. It contains a phenylsulfonyl group, a thiochromeno[4,3-d]thiazol-2-yl group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenylsulfonyl group would contribute aromaticity, the thiochromeno[4,3-d]thiazol-2-yl group would add heterocyclic elements, and the propanamide group would introduce amide functionality .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. For instance, the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
The compound 3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide has been explored in the synthesis of novel heterocyclic compounds incorporating the sulfamoyl moiety, aimed at antimicrobial applications. A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds suitable for use as antimicrobial agents. These compounds, including thiazole and chromene derivatives, were evaluated for their in vitro antibacterial and antifungal activities, showing promising results Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014.
Herbicidal Activity
Another significant application of sulfonamide derivatives, such as this compound, is in the development of herbicides. Omokawa et al. (1985) synthesized α-phenylsulfonyl alkanamides and tested their herbicidal activities under paddy conditions. The study found that some α-phenylsulfonyl propanamides exhibited high herbicidal activity against paddy weeds without significantly affecting rice plants, indicating their potential as selective herbicides Omokawa, Ichizen, Tabogami, & Takematsu, 1985.
Antitubercular Properties
Suresh Kumar et al. (2013) synthesized a series of novel sulfonyl derivatives with a focus on antimicrobial and antitubercular properties. The study presented the synthesis of sulfonyl derivatives bearing an isopropyl thiazole moiety, which were characterized and evaluated for their antibacterial, antifungal, and antitubercular activities. The results highlighted compounds with significant antitubercular activities against Mycobacterium tuberculosis, offering potential leads for antitubercular drug development Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013.
Anticonvulsant Activities
Compounds incorporating the sulfonamide moiety, similar to this compound, have been investigated for their potential anticonvulsant activities. Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. The study found that several synthesized compounds provided protection against picrotoxin-induced convulsions, with one compound, in particular, offering 100% protection, highlighting the therapeutic potential of such compounds in managing convulsive disorders Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c22-17(10-11-27(23,24)13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)25-12-16(18)26-19/h1-9H,10-12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHUVPMWWKSVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B2823343.png)
![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)
![2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2823350.png)
methanone](/img/structure/B2823351.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)



